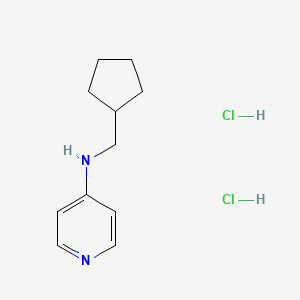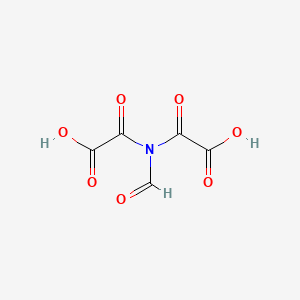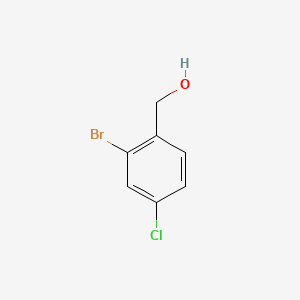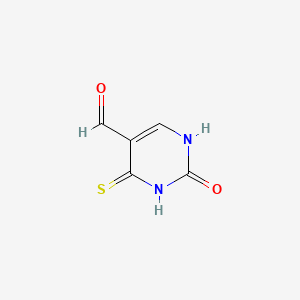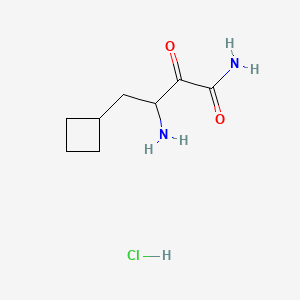
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 . It has a molecular weight of 206.67.
Synthesis Analysis
The synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride involves the use of 4-methyl-morpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in acetonitrile at 15 - 20℃ for 1 hour . The reaction yields the compound in about 85-90% molar yield .Molecular Structure Analysis
The molecular structure of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is based on its molecular formula, C8H15ClN2O2 . Unfortunately, the specific details about its structure are not available in the search results.Physical And Chemical Properties Analysis
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a solid at room temperature . Its InChI Code is 1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H .Aplicaciones Científicas De Investigación
Cyclobutane-Containing Compounds: Structural Diversity and Bioactivities
Cyclobutane-containing compounds are known for their structural diversity and significant bioactivities. These compounds, derived from intermolecular or intramolecular [2+2] cycloaddition reactions, have attracted attention due to their unique cyclobutane architectures and diverse biological effects. Research has highlighted the structural diversity of cyclobutane natural products and their sources, bioactivities, and biomimetic syntheses, providing inspiration for the synthesis of more compounds with cyclobutane motifs for further investigations in phytochemistry and drug discovery (Yang et al., 2022).
Pharmacological Activities of Cyclobutane Alkaloids
Cyclobutane-containing alkaloids, isolated from terrestrial and marine species, have been confirmed to possess various pharmacological activities, including antimicrobial, antibacterial, antitumor, and others. These compounds represent an important source of leads for drug discovery, highlighting the potential of cyclobutane motifs in developing new therapeutic agents (Sergeiko et al., 2008).
Cyclobutane Derivatives in Fine Organic Synthesis
The industrial use of cyclobutane derivatives, such as 3- and 4-amino-1,2,4-triazoles, has been explored for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, among other applications. These findings demonstrate the versatility of cyclobutane and related structures in various domains, including fine organic synthesis, highlighting their potential utility in the development of new compounds with specific applications (Nazarov et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-4-cyclobutyl-2-oxobutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-6H,1-4,9H2,(H2,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGMAUQLONHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743637 |
Source


|
| Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
817169-86-1 |
Source


|
| Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


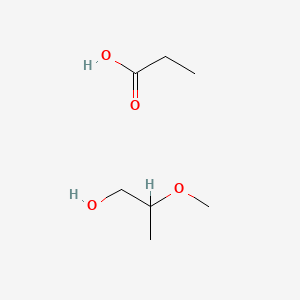


![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)
